molecular formula C15H27N3O3S B2417494 (E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide CAS No. 2411324-44-0

(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide

Cat. No.: B2417494
CAS No.: 2411324-44-0
M. Wt: 329.46
InChI Key: VZNHXIGYMKNIRC-XBXARRHUSA-N
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Description

(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dimethylamino group, a thiazolidinone ring, and a cyclopentyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods.

    Dimethylamino Group Addition: The dimethylamino group is typically introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide: shares structural similarities with other thiazolidinone derivatives and cyclopentyl-containing compounds.

Uniqueness

  • The unique combination of the dimethylamino group, thiazolidinone ring, and cyclopentyl moiety distinguishes this compound from others. Its specific chemical structure imparts unique reactivity and potential applications that are not observed in similar compounds.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3S/c1-17(2)9-4-8-15(19)16-12-13-6-3-7-14(13)18-10-5-11-22(18,20)21/h4,8,13-14H,3,5-7,9-12H2,1-2H3,(H,16,19)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNHXIGYMKNIRC-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1CCCC1N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1CCCC1N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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